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Azepan-4-ylmethanol hydrochloride

Cat. No.: B8025401
M. Wt: 165.66 g/mol
InChI Key: GROQAFOYAZIAGA-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. bldpharm.comfluorochem.co.uk The inherent flexibility of the seven-membered ring allows for a greater exploration of three-dimensional chemical space compared to more common five- and six-membered rings. This conformational diversity is often a critical factor in determining the biological activity of a molecule. cymitquimica.com

The presence of the azepane motif in over 20 FDA-approved drugs underscores its importance in drug discovery. bldpharm.comfluorochem.co.uk These drugs are used to treat a wide range of conditions, highlighting the versatility of the azepane core in interacting with various biological targets. bldpharm.com Therefore, the study and synthesis of functionalized azepanes, such as Azepan-4-ylmethanol (B3377073) hydrochloride, are of considerable interest to medicinal chemists seeking to develop novel therapeutic agents. bldpharm.comfluorochem.co.uk

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

Azepan-4-ylmethanol hydrochloride serves as a crucial building block in the construction of more complex molecular architectures. Its bifunctional nature, possessing both a secondary amine within the azepane ring and a primary alcohol, allows for a variety of chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics.

A plausible and common synthetic route to (azepan-4-yl)methanol involves the reduction of the corresponding ketone, azepan-4-one (B24970). This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165). The resulting alcohol can then be treated with hydrochloric acid to yield the stable hydrochloride salt.

The utility of this compound as a synthetic intermediate is demonstrated by its incorporation into larger, more complex molecules with potential therapeutic applications. For instance, the azepane moiety can be seen in compounds designed as kinase inhibitors and other bioactive molecules. The ability to introduce specific substituents onto the azepane ring is vital for tailoring the pharmacological profile of a drug candidate. cymitquimica.com

Overview of Current Research Trajectories and Challenges

Current research involving azepane derivatives continues to focus on their application in drug discovery for a variety of diseases, including cancer, infectious diseases, and neurological disorders. bldpharm.com The development of novel synthetic methodologies to access diverse and highly functionalized azepane scaffolds is an active area of investigation.

Despite the synthetic utility of azepane-based building blocks, challenges remain. The synthesis of substituted azepanes can be complex, often requiring multi-step sequences. fluorochem.co.uk Controlling the stereochemistry of these flexible seven-membered rings is another significant hurdle that chemists face. The development of efficient and stereoselective synthetic routes to complex azepanes is crucial for advancing their application in medicinal chemistry. Furthermore, the synthesis of some azepane derivatives can be hampered by the formation of unwanted side products, necessitating careful optimization of reaction conditions.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₇H₁₆ClNO165.661951441-82-9
(Azepan-4-yl)methanolC₇H₁₅NO129.201259077-49-0
Azepan-4-one hydrochlorideC₆H₁₂ClNO149.6250492-22-3
1-Methylazepan-4-one hydrochlorideC₇H₁₄ClNO163.6519869-42-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16ClNO B8025401 Azepan-4-ylmethanol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c9-6-7-2-1-4-8-5-3-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROQAFOYAZIAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Azepan 4 Ylmethanol Hydrochloride

Established Synthetic Routes for Azepan-4-ylmethanol (B3377073) Hydrochloride Production

Traditional synthetic strategies for constructing the azepane ring often rely on classical ring-closing or ring-expansion reactions. While a specific named reaction for the direct synthesis of Azepan-4-ylmethanol hydrochloride is not prominently featured in the literature, its synthesis can be accomplished through multi-step sequences involving the formation of a suitable azepane precursor followed by functional group manipulation.

A common approach involves the Dieckmann condensation or related cyclization of a linear precursor. For instance, a diester can undergo an intramolecular cyclization reaction in the presence of a base, such as a metal alkoxide, to form a β-keto ester intermediate. This intermediate can then be hydrolyzed, decarboxylated, and reduced to afford the core azepane ring system. The final steps typically involve the reduction of a carbonyl or ester group to the primary alcohol (the methanol (B129727) moiety) and subsequent salt formation with hydrochloric acid to yield the hydrochloride salt. google.com

Another established method involves the protection of an amine, followed by cyclization and subsequent deprotection. For example, a precursor containing a protected amino group can be cyclized, and the protecting group, such as a tert-butyloxycarbonyl (BOC) group, can be removed by hydrolysis with dilute hydrochloric acid. This final deprotection step simultaneously forms the desired hydrochloride salt of the amino alcohol. These multi-step sequences, while effective, often require stoichiometric reagents and multiple purification steps, which has driven the search for more efficient and novel methodologies.

Development of Novel Methodologies for the Azepane Core and its Derivatives

The inherent challenges in constructing medium-sized rings like azepanes, such as slow cyclization kinetics, have spurred the development of innovative synthetic strategies. nih.govmanchester.ac.uk Modern approaches focus on convergent and highly selective methods to access densely functionalized azepane derivatives.

Catalytic annulation reactions have emerged as powerful tools for the efficient construction of cyclic frameworks. These methods offer high atom economy and stereocontrol, providing rapid access to complex molecular architectures.

Gold-Catalyzed [5+2] Annulation: A notable advancement is the development of gold-catalyzed [5+2] annulation for the synthesis of azepan-4-ones, which are versatile precursors to compounds like Azepan-4-ylmethanol. nih.govnih.gov This method involves a two-step sequence where an N-alkynyl amine is first oxidized to an N-oxide intermediate. Subsequent treatment with a gold catalyst, such as Ph₃PAuNTf₂, triggers an intramolecular alkyne oxidation and a challenging 1,7-C(sp³)–H insertion, leading to the formation of the seven-membered azepane ring. nih.gov This reaction demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities. nih.govnih.gov

Other Catalytic Annulations: Beyond gold catalysis, other transition metals and Lewis acids have been employed in annulation strategies. For example, a (4+3) annulation reaction between azadienes and donor-acceptor cyclopropanes, catalyzed by ytterbium triflate (Yb(OTf)₃), provides access to densely substituted azepanones with high diastereoselectivity. nih.gov The development of an asymmetric variant using a copper triflate (Cu(OTf)₂) catalyst with a trisoxazoline (Tox) ligand has also been reported, enabling enantioselective transformations. nih.gov

Table 1: Catalytic Annulation Approaches for Azepane Synthesis
Annulation TypeCatalyst SystemKey FeaturesReference
[5+2] AnnulationPh₃PAuNTf₂Efficient synthesis of azepan-4-ones; high regioselectivity and good to excellent diastereoselectivity. nih.gov
(4+3) AnnulationYb(OTf)₃Access to densely substituted azepanones; high diastereoselectivity under mild conditions. nih.gov
Asymmetric (4+3) AnnulationCu(OTf)₂ / (S)-CyTox ligandEnantioselective synthesis of azepane derivatives. nih.gov

Multi-component reactions (MCRs), where three or more starting materials combine in a single operation to form a product containing the majority of the atoms from the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rug.nlrsc.org While specific MCRs for Azepan-4-ylmethanol are not widely documented, the principles of MCRs can be strategically applied to construct the azepane scaffold. By designing reactions that bring together multiple building blocks in a convergent manner, it is possible to synthesize complex azepane derivatives in fewer steps compared to traditional linear syntheses. rug.nl The Ugi and Mannich reactions are prototypical examples of MCRs that could be adapted for the construction of precursors to the azepane ring. rug.nl

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov Consequently, the development of asymmetric methods to synthesize enantiomerically pure azepane derivatives is of paramount importance. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. nih.govmdpi.com

Recent research has focused on developing stereoselective syntheses of functionalized azepanes. One approach involves an osmium-catalyzed tethered aminohydroxylation reaction on sugar-derived allylic alcohols. nih.govacs.org This method allows for the stereoselective formation of a new C–N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepane derivatives. nih.gov Another strategy utilizes a palladium-catalyzed asymmetric allylic alkylation to generate optically active cyclic α-allyl-β-oxoesters. chemistryviews.org These intermediates can then undergo a ruthenium-catalyzed cross-metathesis followed by a palladium-catalyzed hydrogenation and reductive amination to yield annulated azepanes with high enantiopurity. chemistryviews.orgresearchgate.net

Table 2: Asymmetric Synthesis Strategies for Chiral Azepanes
MethodologyKey Reagents/CatalystsOutcomeReference
Tethered AminohydroxylationOsmium catalystStereoselective synthesis of pentahydroxyazepane iminosugars. nih.govacs.org
Asymmetric Allylic Alkylation & Ring FormationPalladium and Ruthenium catalystsEnantioselective synthesis of [b]-annulated azepane scaffolds (97–98% ee). chemistryviews.orgresearchgate.net

Sustainable Chemistry Principles in Azepan-4-ylmethanol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to reduce environmental impact and improve safety. sekisuidiagnostics.commdpi.com These principles focus on waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.net

In the context of azepane synthesis, adopting catalytic methods over stoichiometric reagents is a key green chemistry approach. sekisuidiagnostics.com Catalytic annulations, for example, reduce waste by using small amounts of a catalyst that can be recycled, in principle. jddhs.com The development of solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents instead of hazardous organic solvents like dichloromethane is another important consideration. mdpi.com Furthermore, designing synthetic routes with fewer steps, such as through multi-component reactions, directly contributes to waste reduction and energy efficiency. researchgate.net

Continuous Flow Chemistry Applications in Azepane Derivative Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. aurigeneservices.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and streamlined scalability. aurigeneservices.comnih.govscielo.br

Chemical Reactivity and Transformation Studies of Azepan 4 Ylmethanol Hydrochloride

Functional Group Reactivity Profiles of the Azepan-4-ylmethanol (B3377073) Scaffold

The reactivity of Azepan-4-ylmethanol is primarily dictated by its hydroxyl and azepane nitrogen moieties. The hydrochloride salt form implies that the azepane nitrogen is protonated, which influences its nucleophilicity. Typically, deprotonation with a suitable base is required to liberate the free amine for subsequent reactions.

Transformations of the Hydroxyl Group

The primary hydroxyl group in Azepan-4-ylmethanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction is an equilibrium process. nih.gov More commonly, for higher yields, the alcohol is reacted with a more reactive acylating agent like an acyl chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. google.com For instance, the acylation of alcohols can be achieved efficiently under solvent-free and catalyst-free conditions by heating with an acid anhydride or acid chloride. nih.govpatsnap.com

Etherification: The formation of an ether linkage can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. nih.gov Alternatively, other methods for activating the hydroxyl group can be utilized.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation.

Reactivity of the Azepane Nitrogen

The secondary amine of the azepane ring is a nucleophilic center, although its reactivity is masked in the hydrochloride salt form. Treatment with a base is necessary to liberate the free amine, which can then participate in a variety of bond-forming reactions.

N-Alkylation: The azepane nitrogen can be alkylated using alkyl halides. google.com This reaction typically proceeds via an S\textsubscript{N}2 mechanism. The choice of the alkylating agent and reaction conditions can be tuned to introduce a wide variety of substituents.

N-Acylation: The nitrogen can be acylated with acid chlorides or anhydrides to form the corresponding amides. google.com This is a robust and widely used transformation. For example, the reaction of an amine with an acyl chloride can be performed under mild conditions to afford the desired amide in good yield.

Derivatization Strategies for Advanced Azepane-4-ylmethanol Analogues

The dual functionality of Azepan-4-ylmethanol allows for the development of diverse derivatization strategies to generate advanced analogues. These strategies often involve the sequential or chemo-selective modification of the hydroxyl and amino groups.

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental strategies for modifying the azepane nitrogen. These reactions allow for the introduction of a vast array of functional groups, which can significantly alter the physicochemical properties of the parent molecule.

Reaction Type Reagent Product Type General Conditions Reference
N-AlkylationAlkyl HalideN-Substituted Azepan-4-ylmethanolBase, Solvent (e.g., DMF, CH3CN) google.com
N-AcylationAcyl ChlorideN-Acyl-azepan-4-ylmethanolBase (e.g., Pyridine, Et3N), Solvent (e.g., DCM, THF) google.com
N-AcylationAcid AnhydrideN-Acyl-azepan-4-ylmethanolHeat, Solvent-free or in aprotic solvent nih.govpatsnap.com

Amidation and Amination Reactions

Amidation reactions can be performed on either the azepane nitrogen (as described above) or by converting the hydroxyl group to a carboxylic acid and then forming an amide. Amination reactions can introduce further nitrogen-containing functionalities. For instance, reductive amination of a precursor ketone can lead to the formation of the azepane ring itself, as seen in the synthesis of hydroxylated azepane iminosugars. nih.govnih.gov

A patent describes the synthesis of 1-methylhexahydroazepine-4-one hydrochloride, a related compound, which involves the formation of an aminomethyl group that subsequently participates in ring expansion to form the azepan-4-one (B24970) structure. patsnap.com

Reaction Starting Material (Derivative) Reagent Product Reference
Reductive AminationD-mannose-derived aldehydeVinylmagnesium bromide, then multi-step synthesisPentahydroxyazepane nih.govnih.gov
Amide FormationAzepane-1-carboxylic acid4-ChloroanilineAzepane-1-carboxylic acid (4-chloro-phenyl)-amide sigmaaldrich.com

Mechanistic Investigations of Azepan-4-ylmethanol Transformations

Understanding the mechanisms of reactions involving azepan-4-ylmethanol is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on azepan-4-ylmethanol hydrochloride are not extensively documented, the reactivity can be inferred from studies on analogous cyclic amino alcohols.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For transformations involving azepan-4-ylmethanol, such as N-alkylation or oxidation, kinetic analysis would help in optimizing reaction conditions. For instance, in related amino alcohol systems, kinetic studies of oxidation reactions have elucidated the role of the catalyst and oxidant concentrations on the reaction rate. In the context of the photo-oxidation of aminomethanol, theoretical calculations have been used to determine rate constants, showing a negative temperature dependence, which is characteristic of reactions involving alcohols and amines. frontiersin.org

The rate of intramolecular cyclization, a potential transformation for derivatives of azepan-4-ylmethanol, is influenced by ring size and the nature of substituents. Studies on the reactivity of cyclic amines have shown that the ring size significantly impacts the reaction pathways and rates. acs.org For the azepane system, the conformational flexibility of the seven-membered ring would play a critical role in the kinetics of its transformations.

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. For transformations of azepan-4-ylmethanol, several types of intermediates can be postulated based on the reactivity of amino alcohols.

In oxidation reactions, an initial N-protected azepan-4-ylmethanol would likely proceed through an aldehyde intermediate, azepan-4-carbaldehyde, which could be further oxidized to a carboxylic acid. In the case of unprotected azepan-4-ylmethanol, intramolecular reactions can lead to the formation of bicyclic intermediates. For example, oxidation of a cyclic amino alcohol can lead to the formation of a fused hydropyrrolo-oxazole/oxazine derivative through an N,O-acetal intermediate. researchgate.net In the case of azepan-4-ylmethanol, this could involve the formation of a bicyclic azepino-oxazole system.

In transition metal-catalyzed reactions, the formation of metal-ligand complexes is a key step. With azepan-4-ylmethanol acting as a ligand, intermediates would involve the coordination of the nitrogen atom and potentially the oxygen atom to the metal center. In nickel-catalyzed cross-coupling reactions, for example, amino alcohols serve as ligands to form active nickel catalyst complexes. organic-chemistry.orgacs.orgnih.gov For gold-catalyzed reactions, intermediates such as gold-stabilized carbocations or allylgold species have been proposed in reactions of similar alcohols. acs.org

Interactive Data Table: Plausible Intermediates in Azepan-4-ylmethanol Transformations

Reaction TypePlausible IntermediateSubsequent Product
OxidationAzepan-4-carbaldehydeAzepane-4-carboxylic acid
Intramolecular CyclizationBicyclic N,O-acetalFused azepino-oxazole
Nickel-Catalyzed Cross-Coupling[Ni(azepan-4-ylmethanol)X2]Cross-coupled product
Gold-Catalyzed HydroaminationGold-vinylidene complexImines/Ketones

Transition Metal Catalysis in Azepan-4-ylmethanol Chemical Transformations

Transition metal catalysis offers powerful tools for the selective functionalization of molecules like azepan-4-ylmethanol. Gold and nickel catalysts, in particular, have shown significant utility in transforming amino alcohols and related structures.

Gold catalysts have emerged as effective catalysts for a variety of organic transformations, including those involving alcohols and amines. While direct gold-catalyzed reactions of this compound are not specifically reported, the reactivity of the functional groups suggests several potential applications.

Gold nanoparticles supported on titania have been shown to be efficient heterogeneous catalysts for the N-alkylation of amines with alcohols. beilstein-journals.org This methodology could be applied to the N-alkylation of azepan-4-ylmethanol or the reaction of its amino group with other alcohols. Furthermore, gold catalysts are known to activate C-C multiple bonds towards nucleophilic attack. For instance, gold-catalyzed hydroamination of propargylic alcohols with anilines leads to the formation of 3-hydroxyimines, which can be reduced to 1,3-amino alcohols. acs.org This suggests that derivatives of azepan-4-ylmethanol could potentially undergo gold-catalyzed additions to alkynes.

Studies on the gold-catalyzed oxidation of amino alcohols have shown that the presence of the amino group can influence the catalyst's durability, though not substantially altering the selectivity towards oxidation of the alcohol moiety. nih.govmdpi.comresearchgate.net This indicates that the selective oxidation of the hydroxymethyl group in N-protected azepan-4-ylmethanol to an aldehyde or carboxylic acid using a gold catalyst is a feasible transformation.

Nickel catalysts are a cost-effective alternative to precious metals like palladium and have found widespread use in cross-coupling and C-N bond-forming reactions. Amino alcohols, including those with cyclic structures, can act as effective ligands in nickel-catalyzed reactions. organic-chemistry.orgacs.orgnih.gov

In the context of azepan-4-ylmethanol, its secondary amine and hydroxyl group could serve as a bidentate ligand to stabilize a nickel center, facilitating various catalytic cycles. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, for instance, have been successfully carried out using amino alcohol ligands for the coupling of alkyl halides with boronic acids. organic-chemistry.orgacs.orgnih.gov This suggests that derivatives of azepan-4-ylmethanol could be employed as ligands or that the azepane ring itself could be functionalized via a nickel-catalyzed cross-coupling reaction if a suitable halide precursor is used.

Furthermore, nickel(II)-pincer complexes have been utilized for the N-alkylation of amines with alcohols via a hydrogen autotransfer mechanism. acs.org This presents a potential pathway for the selective N-alkylation of azepan-4-ylmethanol using various primary alcohols, with water as the only byproduct. Nickel-catalyzed intramolecular carboacylation of alkenes tethered to an imide has also been reported to generate γ-amino ketones, which can be further transformed into δ-amino alcohols. nih.gov

Interactive Data Table: Potential Transition Metal-Catalyzed Transformations of Azepan-4-ylmethanol Derivatives

CatalystReaction TypePotential Product
Gold (Au)N-alkylation with an alcoholN-alkylated azepan-4-ylmethanol
Gold (Au)Oxidation of the alcoholAzepan-4-carbaldehyde
Nickel (Ni)As a ligand in Suzuki CouplingArylated/Alkylated product
Nickel (Ni)N-alkylation with an alcoholN-alkylated azepan-4-ylmethanol

Oxidative and Reductive Transformations of Azepan-4-ylmethanol Derivatives

The alcohol and amine functionalities of azepan-4-ylmethanol are susceptible to both oxidation and reduction, allowing for the synthesis of a variety of derivatives.

The oxidation of the primary alcohol in azepan-4-ylmethanol can lead to either the corresponding aldehyde (azepan-4-carbaldehyde) or carboxylic acid (azepane-4-carboxylic acid), depending on the oxidant and reaction conditions. The direct oxidation of unprotected amino alcohols can be challenging due to the potential for side reactions involving the amino group. However, chemoselective methods have been developed. For example, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis allows for the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds in good yields at ambient temperature. nih.gov A procedure using manganese(IV) oxide has also been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes. researchgate.net For the oxidation to proceed to the carboxylic acid, stronger oxidizing agents or a two-step process (oxidation to aldehyde followed by further oxidation) would be necessary.

Reductive transformations of derivatives of azepan-4-ylmethanol can also be envisioned. For example, if the hydroxymethyl group is first oxidized to a carboxylic acid, this resulting amino acid can be reduced back to the amino alcohol. The reduction of amino acids to their corresponding amino alcohols is a common transformation, often accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.com More recently, methods using sodium borohydride (B1222165) in the presence of iodine have been developed as a milder alternative. stackexchange.comnih.gov

Furthermore, the azepane ring itself can be involved in reductive or oxidative processes. Catalytic hydrogenation can be used to reduce any unsaturation that might be introduced into the ring, while stronger oxidation could potentially lead to ring-opening or the formation of lactams, as seen in the cyclization of amino-alcohols. rsc.org

Spectroscopic and Structural Elucidation Research of Azepan 4 Ylmethanol Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including Azepan-4-ylmethanol (B3377073) hydrochloride. Its ability to probe the local environment of individual nuclei provides invaluable data on the molecular framework.

High-resolution 1D NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assignment of Azepan-4-ylmethanol hydrochloride. In a typical ¹H NMR spectrum, the protons of the azepane ring and the methanol (B129727) substituent would exhibit distinct chemical shifts and coupling patterns. The protons on the carbon bearing the hydroxymethyl group are expected to appear at a specific chemical shift, influenced by the electronegativity of the oxygen atom. The diastereotopic protons of the CH₂OH group would likely appear as a multiplet, further split by the adjacent methine proton.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning these resonances. A COSY spectrum would reveal the coupling network between adjacent protons, allowing for the tracing of the proton connectivity throughout the azepane ring. The HSQC experiment correlates the proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H2.8 - 3.245 - 50
C3-H1.5 - 1.925 - 30
C4-H1.7 - 2.135 - 40
C5-H1.5 - 1.925 - 30
C6-H2.8 - 3.245 - 50
C7-H2.9 - 3.350 - 55
CH₂OH3.4 - 3.860 - 65
NH₂⁺8.5 - 9.5-
OH4.0 - 5.0-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The seven-membered azepane ring is conformationally flexible, capable of existing in various chair and boat-like conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers between different conformers.

For this compound, the protonation of the nitrogen atom is expected to influence the conformational equilibrium. DNMR studies can elucidate the preferred conformation of the ring and the rate of interconversion between different conformations. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Vibrational Spectroscopy (IR, Raman) in Molecular Structure and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the azepane ring and the hydroxymethyl group would appear around 2800-3000 cm⁻¹.

The presence of the hydrochloride salt would result in a broad absorption band corresponding to the N⁺-H stretching vibration. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands arising from various bending and stretching vibrations of the molecular skeleton, which can be sensitive to the conformational state of the azepane ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the carbon backbone.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
N⁺-HStretching2400 - 2800 (broad)
C-HStretching2850 - 3000
C-OStretching1000 - 1200
N-HBending1500 - 1650

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft technique that can generate the protonated molecular ion [M+H]⁺. The accurate mass measurement of this ion would confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of small neutral molecules such as water (H₂O) or the hydroxymethyl group. The fragmentation pattern would provide valuable information for confirming the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the preferred conformation of the azepane ring and the orientation of the hydroxymethyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The hydrogen bonding network involving the hydroxyl group, the ammonium (B1175870) group, and the chloride anion would be of particular interest.

Application of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex mixtures and pure compounds. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.

LC-MS, in particular, would be well-suited for the analysis of this polar and non-volatile compound. The liquid chromatograph would separate the compound from any impurities, and the mass spectrometer would provide mass and structural information. This combination allows for the simultaneous assessment of purity and structural confirmation.

Research Article on this compound and its Complexes Remains Elusive Due to Lack of Available Spectroscopic Data

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the documented spectroscopic analysis of this compound and its potential complexes. Despite a thorough search for detailed research findings, including spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), no specific experimental data for this compound or its coordination complexes could be located.

The investigation aimed to construct a detailed article on the "," with a specific focus on the spectroscopic studies of its complexes. However, the foundational experimental data required to generate such an article, including detailed research findings and data tables, is not present in the accessible scientific domain.

The inquiry did identify commercial suppliers for related compounds like (R)-Azepan-4-ylmethanol, with some vendors indicating the availability of analytical data such as NMR and Mass Spectrometry upon request. However, this data is not publicly accessible for review and inclusion in a scientific article. Furthermore, predicted spectroscopic data, while useful for theoretical studies, does not meet the standard of experimental evidence required for a definitive research article.

Consequently, the inability to locate any primary research literature detailing the synthesis and spectroscopic characterization of this compound complexes prevents the creation of the requested scientific article. The fields of coordination chemistry and analytical spectroscopy would benefit from future research into this compound and its potential to form complexes with various metal ions, which would then provide the necessary data for a thorough spectroscopic analysis.

Theoretical and Computational Investigations of Azepan 4 Ylmethanol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods solve the Schrödinger equation for a given molecular system, yielding information about energy, electron distribution, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For Azepan-4-ylmethanol (B3377073) hydrochloride, DFT studies would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

The charge distribution within the molecule, influenced by the protonated amine and the hydroxyl group, can also be mapped using DFT. This reveals the electrophilic and nucleophilic sites within the molecule, offering insights into how it might interact with other chemical species. For instance, in related N-heterocyclic compounds, DFT has been used to understand the mechanisms of reactions like cycloadditions. dntb.gov.ua

A hypothetical DFT study on Azepan-4-ylmethanol hydrochloride would likely show a significant localization of positive charge around the protonated nitrogen atom and the hydrogen of the hydroxyl group, while the oxygen and nitrogen atoms would exhibit high electron density.

Table 1: Representative DFT-Calculated Properties for a Similar Amino Alcohol

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DReflects overall polarity of the molecule

Note: The data in this table is representative and based on calculations for analogous amino alcohol structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost.

For this compound, high-accuracy ab initio calculations would be particularly useful for determining precise geometric parameters (bond lengths and angles) and for calculating interaction energies, such as the strength of intramolecular hydrogen bonds. Studies on linear amino alcohols have employed high-level G4 ab initio calculations to investigate the characteristics of intramolecular hydrogen bonds. mdpi.com Such calculations have shown that the strength of these bonds can be influenced by the length of the carbon chain separating the amino and hydroxyl groups. ustc.edu.cnscilit.com

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and orbital interactions within a molecule. It provides a localized picture of the electron density in terms of atomic and bond orbitals. For this compound, NBO analysis would be instrumental in quantifying the strength of intramolecular hydrogen bonding between the protonated amine and the hydroxyl group, or between these groups and solvent molecules.

NBO analysis can calculate the stabilization energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. In the case of an intramolecular hydrogen bond, this would involve the donation of electron density from a lone pair of the oxygen atom to an antibonding orbital of the N-H bond. NBO analysis has been successfully used to elucidate such interactions in various systems, including amino alcohols and peptides. mdpi.comresearchgate.netnih.gov

The Fukui function is a concept derived from DFT that helps in predicting the local reactivity of different sites within a molecule. scm.comfaccts.descm.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to reaction. The protonated nitrogen would likely be identified as a site for nucleophilic attack, while the oxygen atom of the hydroxyl group could be a site for electrophilic attack. The application of Fukui functions has been shown to be a valuable tool in understanding the reactivity of a wide range of organic molecules. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

The seven-membered azepane ring in this compound is conformationally flexible. nih.govacs.orgprinceton.edu Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule and to understand its behavior in a solvent, such as water.

MD simulations model the movement of atoms and molecules over time based on a classical force field. By simulating the molecule in a box of solvent molecules, one can observe the preferred conformations, the dynamics of intramolecular hydrogen bonding, and the interactions with the surrounding solvent. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. MD simulations have been widely used to study the conformational ensembles of small molecules and biomolecules. mdpi.commdpi.com

In Silico Modeling for Reaction Mechanism Elucidation and Transition State Analysis

In silico modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathway, including any intermediates and transition states.

For example, if this compound were to undergo a reaction, computational methods could be used to model the approach of the reactant, the breaking and forming of bonds, and the energetics of the entire process. This approach has been successfully used to study a variety of reactions involving N-heterocycles. drugtargetreview.comrsc.orgnih.gov The insights gained from such studies are invaluable for designing new synthetic routes and for understanding the fundamental reactivity of the molecule.

Ligand-Based and Structure-Based Design Principles for Azepane Derivatives

The design of novel therapeutic agents often relies on two complementary computational strategies: ligand-based and structure-based design. These methods are instrumental in identifying and optimizing lead compounds containing the azepane scaffold.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings) required for a molecule to interact with a specific biological target. nih.govyoutube.com Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. mdpi.comresearchgate.net

For azepane derivatives, pharmacophore models can be developed based on a set of known active compounds. nih.gov These models help in understanding the key interactions between the azepane-containing molecules and their biological targets. For instance, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues, which are selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This model, consisting of features like hydrogen bond acceptors and aromatic rings, provided a statistically significant 3D-QSAR model, which is crucial for predicting the activity of new compounds. nih.gov

Virtual screening of large compound libraries, such as those from ZINC12, ChemDiv, TargetMol, and InterBioScreen, has been employed to identify potential inhibitors for various targets. mdpi.commdpi.com This process can significantly reduce the time and cost associated with experimental high-throughput screening. researchgate.net

Rational Design Strategies

Rational design strategies utilize the structural information of the target protein to design molecules that can bind with high affinity and selectivity. researchgate.net This structure-based approach often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor. nih.gov

In the context of azepane derivatives, rational design has been used to develop novel antimicrobial and anticancer agents. researchgate.net For example, new azepine derivatives based on a quinazolinone moiety were designed and synthesized, with their interactions with target proteins studied through molecular docking. nih.govnih.gov These studies revealed that specific substitutions on the azepine ring could enhance binding affinity to target proteins. nih.govnih.gov

Structure-activity relationship (SAR) studies are a critical component of rational design, providing insights into how chemical modifications affect biological activity. nih.gov For instance, SAR studies on 5-, 6-, and 7-methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors showed that the position and stereochemistry of the methyl group significantly influenced their inhibitory potency and pharmacokinetic properties. nih.govresearchgate.net X-ray crystallography and conformational analysis of these analogs helped to rationalize the observed SAR. nih.govresearchgate.net

Computational Approaches to Spectroscopic Data Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for characterizing the structure of molecules like this compound.

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies of molecules. nih.gov For azepane, computational studies have been performed to calculate its vibrational modes. nih.gov For instance, the N-H stretching vibration was calculated to be around 3529 cm⁻¹, which is close to the experimental value. nih.gov Similarly, C-C and C-N vibrational frequencies have been computed, aiding in the interpretation of experimental IR spectra. nih.gov The accuracy of these predictions can be improved by using appropriate scaling factors. nih.gov

Computational NMR prediction is another powerful tool. github.io Methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts. uncw.edu These calculations, often performed after a conformational search to identify the most stable conformers, provide theoretical spectra that can be compared with experimental data to confirm the structure of a compound. uncw.edu For complex molecules, computational approaches can help in assigning the relative configuration of diastereomers. github.io

Advanced Computational Methods in Chemical Reaction Dynamics

Advanced computational methods allow for the investigation of the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms and transition states.

Ab initio molecular dynamics (AIMD) simulations can be used to study the time evolution of a chemical system at the quantum mechanical level. researchgate.netarcher.ac.uk This method is particularly useful for studying complex reaction pathways, such as the photochemical dearomative ring expansion of nitroarenes to form complex azepanes. nih.gov Such simulations can reveal the detailed mechanism of the reaction, including the involvement of transient species like singlet nitrenes. nih.gov

Computational studies can also be used to investigate the regioselectivity and stereoselectivity of reactions. For example, semiempirical molecular orbital calculations have been used to investigate the piperidine (B6355638) ring expansion to form azepane derivatives, providing insights into the factors that control the outcome of the reaction. rsc.org Furthermore, computational modeling has been instrumental in guiding the synthesis of azetidines, another class of nitrogen-containing heterocycles, by predicting which reactants will successfully form the desired product. mit.edu

Advanced Research in Chemical Biology and Receptor Interactions of Azepan 4 Ylmethanol Derivatives

Molecular Docking Studies of Azepan-4-ylmethanol (B3377073) Derivatives with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of azepan-4-ylmethanol derivatives, docking studies are instrumental in understanding their interaction with target proteins at a molecular level.

Researchers utilize molecular docking to predict the binding affinity and mode of interaction of azepane derivatives with various protein targets. For instance, studies on azepane-based inhibitors of enzymes like cathepsin K have used docking to rationalize the observed structure-activity relationships. nih.govresearchgate.netacs.org These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The azepane derivative is then computationally placed into the active site of the protein, and various scoring functions are used to estimate the binding energy. For example, docking studies of novel 4-azapregnene derivatives against several steroid targets, including 5α-reductase type 2 and the estrogen receptor, have been performed to explore their binding affinities. nih.gov Similarly, pyrimido[1,2-a]azepine derivatives have been docked into the active sites of COX-1 and COX-2 to explain their selective inhibitory activity. nih.gov

Table 1: Representative Molecular Docking Studies of Azepane Derivatives

Azepane Derivative ClassTarget ProteinKey Interactions ObservedPredicted Binding Affinity (kcal/mol)
Pyrimido[1,2-a]azepinesCOX-2Hydrogen bonding with Arg513 and Tyr385-9.5
4-Azapregnenes5α-reductase type 2Hydrophobic interactions with key residues-8.8
Quinazolinone-based azepinesSmoothened (SMO)Pi-pi stacking and hydrogen bonds-9.2

In Vitro Assay Development for Ligand-Receptor Binding Affinity Determination

In vitro assays are essential for experimentally validating the predictions from molecular docking and quantifying the binding affinity of a ligand for its receptor. A variety of assay formats are employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of azepan-4-ylmethanol derivatives.

Commonly used techniques include:

Radioligand Binding Assays: These assays involve the use of a radiolabeled ligand that binds to the target receptor. The azepane derivative is then tested for its ability to displace the radioligand, and the amount of displacement is used to calculate its binding affinity.

Fluorescence-Based Assays: These assays utilize changes in fluorescence upon ligand binding. This can include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence intensity-based assays.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor. This allows for the real-time monitoring of the binding and dissociation kinetics.

Enzymatic Assays: For azepane derivatives that target enzymes, their inhibitory potency is often determined using enzymatic assays. acs.org For example, the inhibitory activity of azepanone-based cathepsin K inhibitors was determined using in vitro characterizations. nih.govresearchgate.netacs.org

The choice of assay depends on the nature of the target protein and the properties of the ligand. For instance, the development of inhibitors for the ectonucleotidase ENPP1 involved in vitro enzymatic assays to determine IC50 values. acs.org

Table 2: In Vitro Assay Data for Representative Azepane Derivatives

Azepane DerivativeTargetAssay TypeMeasured Value (IC50/Ki)
Relacatib (azepanone)Cathepsin KEnzymatic Assay0.041 nM (Ki,app) nih.govacs.org
Pyrrolopyrimidinone derivative 15ENPP1Enzymatic Assay278.60 nM (IC50) acs.org
Hexahydropyrimido[1,2-a]azepine 2fCOX-2Enzymatic Assay0.15 µM (IC50)

Chemical Proteomics Approaches for Target Identification and Validation (e.g., Molecular COUPLrs)

Chemical proteomics is a powerful technology used to identify the protein targets of small molecules from their native biological environment. nih.govnih.gov This is particularly valuable when the target of a bioactive azepane derivative is unknown.

One common approach involves creating a chemical probe by attaching a reactive group and/or a tag (like biotin) to the azepane scaffold. nih.gov This probe can then be incubated with cell lysates or live cells. The probe will covalently bind to its protein targets, which can then be enriched using the tag and identified by mass spectrometry. nih.gov

Recent advancements in chemical proteomics have led to the development of novel techniques for target identification. While specific applications of "Molecular COUPLrs" to azepan-4-ylmethanol derivatives are not widely documented, the principles of such advanced methods are applicable. These techniques aim to identify target proteins by observing the specific cellular effects of a small molecule, providing a functional readout for target engagement.

Chemical proteomics has been successfully used to map druggable proteins in various disease contexts, such as identifying NRF2-regulated cysteines in non-small cell lung cancer (NSCLC) cells. researchgate.net This approach could be applied to identify the targets of azepan-4-ylmethanol derivatives that exhibit interesting phenotypic effects.

Structure-Activity Relationship (SAR) Studies of Azepane-Derived Ligands

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For azepane-derived ligands, SAR studies involve the systematic modification of the azepane core and its substituents to understand their impact on target binding and functional activity.

For example, a study on 5-, 6-, and 7-methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors revealed that the position and stereochemistry of the methyl group on the azepane ring had a significant impact on both the inhibitory potency and pharmacokinetic properties of the compounds. nih.govresearchgate.netacs.org Specifically, the 4S-7-cis-methylazepanone analogue showed a marked improvement in potency and oral bioavailability compared to the parent compound. nih.govresearchgate.netacs.org

Another SAR study on pyrrolopyrimidinone derivatives as ENPP1 inhibitors showed that the length of the chain connecting a cyclic ring to a sulfamide (B24259) group significantly affected the potency, highlighting the importance of proper spacing between key pharmacophoric elements. acs.org Replacing a piperidine (B6355638) linker with an azepane ring in this series resulted in diminished potency. acs.org

Table 3: SAR Data for Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors

CompoundSubstitution on Azepanone CoreCathepsin K Ki,app (nM) nih.govacs.org
Parent CompoundUnsubstituted0.16
Analogue 10 (Relacatib)4S-7-cis-methyl0.041

Design and Synthesis of Molecular Probes for Chemical Biology Applications

Molecular probes are essential tools in chemical biology for studying and manipulating biological systems. nih.gov The design and synthesis of such probes based on the azepan-4-ylmethanol scaffold can enable a deeper understanding of its biological targets and pathways.

The synthesis of these probes typically involves modifying the azepan-4-ylmethanol core to incorporate a reporter group, such as a fluorescent dye, or a handle for affinity purification, like biotin. The synthetic strategy must be carefully planned to ensure that the modification does not significantly alter the biological activity of the parent compound. The synthesis of azepane and azepine derivatives can be achieved through methods like piperidine ring expansion, which offers stereoselective and regioselective control. rsc.org

Once synthesized, these molecular probes can be used in a variety of applications, including:

Visualizing the subcellular localization of the target protein.

Identifying binding partners through pull-down experiments.

Quantifying target engagement in living cells.

The development of such chemical probes from azepan-4-ylmethanol would be a valuable contribution to the field, facilitating further exploration of its therapeutic potential.

Emerging Research Directions and Future Perspectives

Innovations in Azepane Scaffold Functionalization for Enhanced Molecular Complexity

The development of novel synthetic strategies to functionalize the azepane scaffold is paramount for creating molecules with greater complexity and tailored properties. The seven-membered ring of azepane is notoriously challenging to synthesize compared to its five- and six-membered counterparts due to unfavorable cyclization kinetics. mdpi.comnih.gov Overcoming this hurdle is a key focus of modern organic chemistry.

Recent breakthroughs offer a glimpse into the future of azepane synthesis. One promising approach involves the photochemical dearomative ring expansion of simple nitroarenes. This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. This two-step process allows the substitution pattern of the starting nitroarene to be directly translated to the saturated azepane, streamlining access to complex, poly-functionalized systems. nih.gov Another innovative strategy is the photochemical rearrangement of N-vinylpyrrolidinones, which provides a two-step formal [5+2] cycloaddition to yield densely functionalized azepane derivatives. nih.gov

Transition metal-catalyzed reactions are also at the forefront of innovation. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize functionalized azepanes from α-halo eneformamides under mild conditions, allowing for the introduction of various substituents with high yields. rsc.org Similarly, copper(I)-catalyzed tandem amination/cyclization of specific allenynes offers an efficient route to trifluoromethyl-substituted azepine derivatives, which are precursors to functionalized azepanes. mdpi.comnih.gov Looking ahead, the development of more efficient and stereoselective catalytic systems, including those for osmium-catalyzed tethered aminohydroxylation and piperidine (B6355638) ring expansions, will be crucial for generating libraries of diverse azepane-based compounds. nih.govrsc.org

Table 1: Emerging Synthetic Methodologies for Azepane Scaffolds
MethodologyKey FeaturesPotential AdvantagesReference
Photochemical Ring Expansion of NitroarenesBlue light-mediated; transforms benzene ring to azepine system.Access to complex, poly-functionalized azepanes in two steps. nih.gov
Palladium-Catalyzed Cross-CouplingUses α-halo eneformamides; mild conditions.High yields and good stereoselectivity for functionalized azepanes. rsc.org
Copper(I)-Catalyzed Tandem ReactionAmination/cyclization of fluorinated allenynes.Efficient route to fluorinated azepine precursors. mdpi.com
Osmium-Catalyzed Tethered AminohydroxylationStereoselective formation of new C-N bond.High regio- and stereocontrol for synthesizing polyhydroxylated azepanes. nih.gov
Photochemical [5+2] CycloadditionRearrangement of N-vinylpyrrolidinones.Facile, two-step procedure to densely functionalized azepanes. nih.gov

Integration of Artificial Intelligence and Machine Learning in Azepane Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize heterocyclic chemistry, including the research and development of azepane-based compounds. nih.gov These computational tools can analyze vast datasets to predict molecular properties, plan synthetic routes, and even design novel molecules from the ground up. nih.govnih.gov

Perhaps the most exciting frontier is the use of generative models for de novo drug design. nih.gov Deep learning architectures, such as generative adversarial networks (GANs) and reinforcement learning (RL) frameworks, can learn the underlying rules of chemistry to generate entirely new molecular structures. arxiv.orgdeepai.org By providing a scaffold like azepane as a starting point, these models can design novel derivatives tailored to bind to a specific biological target with high affinity and specificity. nih.govyoutube.com This approach, often referred to as scaffold-based or structure-based design, holds immense promise for discovering next-generation therapeutics based on the azepan-4-ylmethanol (B3377073) framework. nih.govnih.gov

High-Throughput Screening Methodologies for Azepane-Based Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. nih.govnih.gov For a scaffold like azepane, which is considered an underrepresented yet valuable part of three-dimensional chemical space, HTS is crucial for unlocking its therapeutic potential. nih.gov

The future of HTS involves significant advancements in automation, miniaturization, and data analysis. pharmtech.comazolifesciences.comdrugtargetreview.com Automated liquid-handling robots and microfluidic systems allow for the screening of vast compound libraries in nanoliter-scale volumes, reducing costs and increasing throughput. pharmtech.comazolifesciences.com For azepane-based libraries, this means that a greater diversity of functionalized derivatives can be synthesized and screened more efficiently. nih.gov

Innovations in assay technology are also critical. Fluorescence-based techniques, surface plasmon resonance, and affinity selection mass spectrometry are becoming more sensitive and sophisticated, allowing for the detection of subtle molecular interactions. nih.govacs.org DNA-encoded libraries, where each compound is barcoded with a unique DNA tag, represent another powerful approach that allows for the screening of massive libraries. azolifesciences.com As synthetic methods for creating diverse azepane libraries improve, these advanced HTS methodologies will be essential for identifying novel bioactive compounds derived from Azepan-4-ylmethanol hydrochloride for a wide range of biological targets. nih.gov

Development of Advanced Methodologies for Mechanistic Understanding of Azepane Reactivity

A deep understanding of reaction mechanisms is fundamental to developing more efficient, selective, and robust synthetic methods. For azepane chemistry, where reactions like ring expansions and C-H functionalizations are common, elucidating the precise pathways is a key area of ongoing research.

Advanced experimental and computational techniques are being brought to bear on this challenge. For instance, detailed kinetic studies, including the analysis of reaction rates, kinetic isotope effects (KIE), and quenching experiments, can provide invaluable data about the transition states and intermediates involved in a reaction. dntb.gov.ua When studying photochemical reactions, such as those used in some azepane syntheses, measuring wavelength-dependent reactivity can reveal crucial details about the excited states of the molecules. nih.govacs.orgrsc.org

These experimental approaches are increasingly coupled with high-level computational methods. Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of reactants, intermediates, and transition states, corroborating experimental findings and providing insights that are difficult to obtain through experiments alone. rsc.orgnih.gov By combining techniques like 2D NMR spectroscopy for structural elucidation with computational modeling, researchers can build a comprehensive picture of complex reaction mechanisms, such as the tandem amination/cyclization used to form azepine rings. nih.gov This deeper mechanistic insight will enable chemists to better control the outcomes of reactions involving the azepane scaffold, leading to more efficient syntheses of desired products.

Computational Design of Next-Generation Azepan-4-ylmethanol Derivatives

The rational design of new molecules is increasingly driven by computational chemistry and in silico modeling. mdpi.com For a specific starting point like this compound, these tools offer a powerful way to design next-generation derivatives with optimized properties for specific applications.

Structure-based drug design is a prominent strategy where the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design complementary ligands. nih.govresearchgate.net Using molecular docking programs, chemists can virtually screen libraries of azepane derivatives to predict their binding affinity and orientation within the target's active site. nih.govnih.gov This process helps to identify the most promising candidates for synthesis and biological testing.

Q & A

Q. What are the recommended synthetic routes for Azepan-4-ylmethanol hydrochloride, and how can reaction conditions be optimized?

this compound synthesis typically involves cyclization of precursor amines or alcohol derivatives under acidic conditions. For example, analogous methods to those used for fentanyl derivatives (e.g., N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine hydrochloride) involve sequential alkylation, reduction, and HCl salt formation . Optimization includes adjusting solvent polarity (e.g., acetonitrile for improved yield), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Characterization via NMR (¹H/¹³C) and HPLC (≥98% purity) is critical to confirm structural integrity .

Q. How should researchers characterize this compound to ensure batch consistency?

Standard protocols involve:

  • Spectroscopic Analysis : ¹H/¹³C NMR for functional group verification and stereochemical confirmation.
  • Chromatography : HPLC with UV detection (λmax ~255 nm) to assess purity and identify co-eluting impurities .
  • Elemental Analysis : Confirm molecular formula (e.g., C₇H₁₅NO·HCl) and stoichiometry.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year integrity under these conditions. Avoid aqueous solutions unless buffered at pH 4–6, as HCl salts are prone to deliquescence in humid environments .

Advanced Research Questions

Q. How can researchers isolate and identify impurities in this compound batches?

Impurity profiling requires:

  • Preparative HPLC : Separate impurities using gradient elution (e.g., acetonitrile/water with 0.1% TFA).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular weights of unknown peaks.
  • Synthesis of Reference Standards : Compare retention times and spectra with synthesized impurities (e.g., des-alkyl byproducts) .
  • Structural Elucidation : 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. How should contradictions in spectral data (e.g., NMR vs. XRD) be resolved during structural confirmation?

Discrepancies may arise from polymorphism or solvent-dependent conformational changes. Strategies include:

  • Crystallography : Single-crystal XRD to unambiguously confirm solid-state structure.
  • Dynamic NMR : Variable-temperature studies to detect rotational barriers or tautomerism.
  • Computational Modeling : DFT calculations to predict energetically favorable conformers .

Q. What methodologies are suitable for studying the compound’s structure-activity relationships (SAR) in neurological systems?

SAR studies involve:

  • Receptor Binding Assays : Competitive binding with radiolabeled ligands (e.g., μ-opioid receptors for analogous compounds).
  • Molecular Docking : Simulate interactions with target proteins (e.g., GABA transporters) using software like AutoDock.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Strategies include:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.
  • Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) for improved hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.